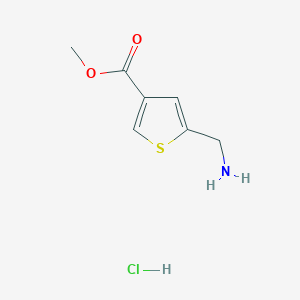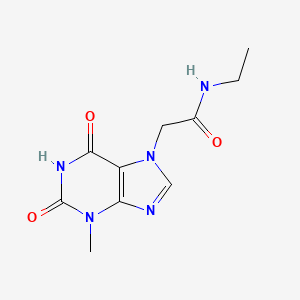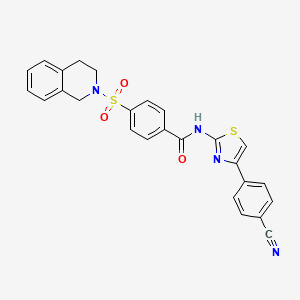
Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1006619-26-6 . It has a molecular weight of 207.68 and its IUPAC name is this compound . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO2S.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 207.68 .Scientific Research Applications
Thiophene Derivatives in Pharmacology
Thiophene derivatives exhibit a wide range of pharmacological activities. For example, certain thiophene compounds have been explored for their pronounced anti-proliferative activity and tumor cell selectivity. A study by Thomas et al. (2017) on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, such as TR560, identified these compounds as tumor-selective agents that preferentially inhibit the proliferation of specific tumor cell types including leukemia, lymphoma, and several solid tumors. This research underscores the potential of thiophene derivatives in developing novel anti-cancer therapies (Thomas et al., 2017).
Thiophene-Based Metal-Organic Frameworks (MOFs)
Thiophene-based derivatives are also significant in the development of metal-organic frameworks (MOFs) with unique properties. Wang et al. (2016) synthesized microporous lanthanide-based MOFs using a methyl-substituted thieno[2,3-b]thiophene dicarboxylate, demonstrating their gas adsorption, sensing activities, and magnetic properties. These MOFs showed moderate adsorption properties for N2 and CO2 and exhibited sensing properties toward nitrobenzene, acetone, and Cu(2+) ions, indicating their potential applications in environmental monitoring and material science (Wang et al., 2016).
Organic Synthesis and Heterocyclic Chemistry
In organic synthesis, thiophene derivatives serve as key intermediates for constructing complex molecules. Yagodkina-Yakovenko et al. (2018) reported the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones from methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles, illustrating a novel route to heterocyclic systems with potential bioactive properties (Yagodkina-Yakovenko et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
“Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride” is a specialized chemical compound with immense value for researchers and scientists across various fields
Thiophenes are privileged heterocycles containing a five-membered ring with sulfur as the heteroatom (C~4~H~4~S). They exhibit diverse properties and applications, including pharmacological effects. For instance, suprofen (a 2-substituted thiophene) serves as a nonsteroidal anti-inflammatory drug, while articaine (2,3,4-trisubstituted thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic .
Properties
IUPAC Name |
methyl 5-(aminomethyl)thiophene-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBNGMREVLXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)
![N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2437211.png)
![1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2437213.png)


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)
![1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2437218.png)


![1,3,6,7-tetramethyl-8-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2437224.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437226.png)

![Ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2437231.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2437232.png)
